methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
Brand Name: Vulcanchem
CAS No.: 866134-77-2
VCID: VC6319146
InChI: InChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17)
SMILES: COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl
Molecular Formula: C13H14ClNO4
Molecular Weight: 283.71

methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate

CAS No.: 866134-77-2

Cat. No.: VC6319146

Molecular Formula: C13H14ClNO4

Molecular Weight: 283.71

* For research use only. Not for human or veterinary use.

methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate - 866134-77-2

Specification

CAS No. 866134-77-2
Molecular Formula C13H14ClNO4
Molecular Weight 283.71
IUPAC Name methyl 2-[2-(2-chloroethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate
Standard InChI InChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17)
Standard InChI Key QRICMPVLTXSLOH-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a benzoxazine ring system, a heterocyclic scaffold comprising fused benzene and oxazine rings. Key modifications include:

  • A 3-oxo group at position 3, introducing keto functionality.

  • A 2-chloroethyl substituent at position 2, enhancing electrophilic reactivity.

  • A methyl acetate group at position 6, providing ester-based solubility and metabolic stability .

The molecular formula is C₁₃H₁₄ClNO₄, with a molecular weight of 291.71 g/mol (calculated from atomic masses).

Table 1: Structural Comparison with Related Benzoxazines

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate C₁₁H₁₁NO₄3-oxo, methyl acetate221.21
Ethyl 2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate C₁₃H₁₇NO₃6-methyl, ethyl acetate247.28
Target Compound C₁₃H₁₄ClNO₄2-(2-chloroethyl), 3-oxo, methyl acetate291.71

Synthesis Pathways

The synthesis of this compound likely follows methodologies outlined in benzoxazine derivatization patents. A representative route involves:

  • Core Formation: Cyclization of substituted 2-aminophenols with chloroacetyl chloride to generate the benzoxazine ring .

  • Chloroethyl Introduction: Alkylation using 1-bromo-2-chloroethane under basic conditions to attach the chloroethyl group .

  • Esterification: Reaction with methyl chloroacetate to install the methyl acetate moiety .

Key reagents include potassium carbonate (base) and dimethylformamide (solvent), with purification via column chromatography .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and keto groups . Limited aqueous solubility (estimated <1 mg/mL) .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at 2–8°C in anhydrous environments .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (keto C=O), and 750 cm⁻¹ (C-Cl stretch) .

  • NMR (¹H):

    • δ 1.2–1.4 (t, 2H, CH₂Cl),

    • δ 3.7 (s, 3H, OCH₃),

    • δ 4.1–4.3 (m, 2H, OCH₂) .

Pharmacological Research

Mechanism of Action

Benzoxazine derivatives are investigated for their ability to modulate G-protein-coupled receptors (GPCRs) and kinase enzymes . The chloroethyl group may enhance binding affinity to hydrophobic pockets in target proteins, while the ester group aids in membrane permeability .

Therapeutic Applications

  • Anticancer Activity: Analogous compounds exhibit inhibition of tyrosine kinases (e.g., EGFR) at IC₅₀ values of 10–50 μM .

  • Antimicrobial Effects: Chlorinated benzoxazines show moderate activity against Gram-positive bacteria (MIC: 32–64 μg/mL) .

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀/MICReference
Ethyl 2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetateEGFR Kinase28 μM
[3-(2-Chloroethyl)-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl]-[3-(trifluoromethyl)phenyl]methanoneS. aureus64 μg/mL

Current Status and Alternatives

Discontinuation and Alternatives

The compound is marked as discontinued by suppliers , likely due to limited commercial demand. Researchers are advised to explore:

  • Structural analogs: Ethyl or propyl esters with similar substituents .

  • Custom synthesis: Routes described in US5447928A can be adapted for small-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator